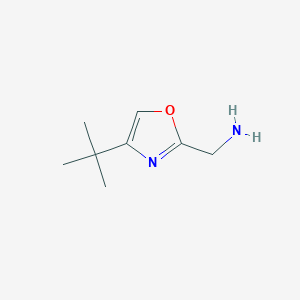

(4-Tert-butyl-1,3-oxazol-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

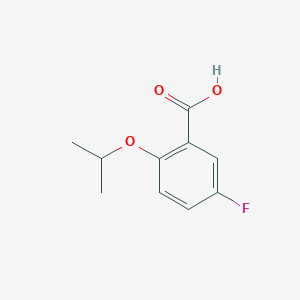

“(4-Tert-butyl-1,3-oxazol-2-yl)methanamine” is an organic compound with the molecular formula C8H14N2O . It appears as a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,3-oxazole ring (a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms) with a tert-butyl group (C(CH3)3) attached to the 4-position and a methanamine group (CH2NH2) attached to the 2-position .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 154.21 . It appears as a liquid at room temperature .Applications De Recherche Scientifique

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to the functional groups in (4-Tert-butyl-1,3-oxazol-2-yl)methanamine, are crucial intermediates for asymmetric synthesis of amines. These compounds, when prepared from tert-butanesulfinamide and various aldehydes or ketones, activate imines for nucleophilic addition, facilitate chiral induction, and after addition, the tert-butanesulfinyl group is easily removed. This method efficiently synthesizes a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and trifluoromethyl amines, showcasing the versatility of tert-butyl-substituted compounds in synthesizing complex, biologically relevant molecules (Ellman, Owens, & Tang, 2002).

Catalysis and Hydrogenation Reactions

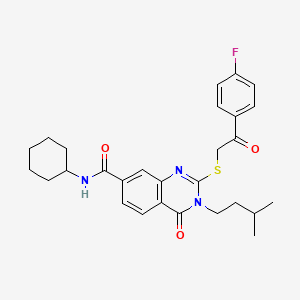

Quinazoline-based ruthenium complexes synthesized from (4-Phenylquinazolin-2-yl)methanamine have been demonstrated to catalyze transfer hydrogenation reactions with high efficiency and turnover frequencies (TOF), achieving up to 99% conversion. This highlights the compound's potential in facilitating selective hydrogenation processes, critical in pharmaceutical synthesis and material science (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Stroke Treatment Advances

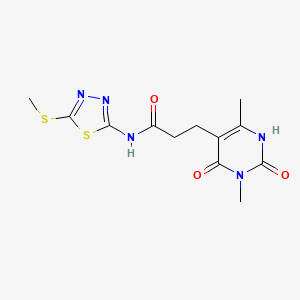

Recent developments in stroke treatment have leveraged the structural motifs related to this compound, particularly in the design of tetramethylpyrazine nitrones and quinolylnitrones. These compounds exhibit potent thrombolytic activity, free radical scavenging, non-toxicity, and the ability to permeate the blood-brain barrier, underscoring the therapeutic potential of tert-butyl-substituted compounds in neuroprotection and the treatment of cerebral ischemia (Marco-Contelles, 2020).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes containing (pyridin-2-yl)methanamine derivatives, including those with tert-butyl groups, have been synthesized and explored for their photocytotoxic properties under red light. These complexes demonstrate significant potential in inducing apoptosis and generating reactive oxygen species in cancer cells, offering a new avenue for targeted cancer therapy and cellular imaging techniques (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

(4-tert-butyl-1,3-oxazol-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAIOROYKSYADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2744934.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2744936.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2744940.png)

![2-Ethoxy-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2744944.png)

![Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2744948.png)

![5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2744954.png)

![8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2744957.png)